molecular formula C27H29N3O4S B2847848 2-((9-ethoxy-2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-1-(piperidin-1-yl)ethanone CAS No. 895649-03-3

2-((9-ethoxy-2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-1-(piperidin-1-yl)ethanone

Cat. No. B2847848
M. Wt: 491.61
InChI Key: DYZODOYYAOQFIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((9-ethoxy-2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-1-(piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C27H29N3O4S and its molecular weight is 491.61. The purity is usually 95%.
BenchChem offers high-quality 2-((9-ethoxy-2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-1-(piperidin-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((9-ethoxy-2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-1-(piperidin-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Drug Metabolism and Pharmacokinetics : Studies on similar compounds often focus on their metabolism, disposition, and pharmacokinetics in humans. For instance, the metabolism and disposition of BMS-690514, an inhibitor targeting epidermal growth factor and vascular endothelial growth factor receptors, were investigated to understand its absorption, metabolism, and excretion in humans (Christopher et al., 2010). Such studies are critical for drug development, providing insights into the safety and efficacy of therapeutic agents.

  • Imaging and Diagnostic Applications : Compounds with specific receptor affinities can be used in imaging studies. For example, WAY-100635, labeled with carbon-11, has been used in positron emission tomography (PET) studies to delineate 5-HT1A receptors in the human brain, offering valuable information for psychiatric and neurological research (Pike et al., 1995). These applications highlight how chemical compounds can be instrumental in developing diagnostic tools and enhancing our understanding of brain function.

  • Toxicological Studies : Research often examines the toxicological profiles of chemical compounds to assess their safety. For example, the study of intoxication cases involving specific compounds can provide insights into their potential toxic effects and guide the development of safer therapeutic agents (Hieger et al., 2015).

  • Anticancer Research : Compounds may be investigated for their potential as anticancer agents. For instance, the disposition and metabolism of SB-649868, an orexin receptor antagonist, were studied in humans as part of its development for treating insomnia, demonstrating the compound's extensive metabolism (Renzulli et al., 2011). Although this example is not directly related to anticancer research, similar methodologies apply to the development of anticancer agents, highlighting how understanding a compound's metabolic pathways can inform therapeutic use.

properties

IUPAC Name

2-[[9-ethoxy-2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]-1-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N3O4S/c1-3-33-22-9-7-8-19-16-21-26(34-24(19)22)28-25(18-10-12-20(32-2)13-11-18)29-27(21)35-17-23(31)30-14-5-4-6-15-30/h7-13H,3-6,14-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYZODOYYAOQFIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC3=C(C2)C(=NC(=N3)C4=CC=C(C=C4)OC)SCC(=O)N5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((9-ethoxy-2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-1-(piperidin-1-yl)ethanone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.